3-Nitrophthalic anhydride

Catalog No.
S565647
CAS No.
641-70-3
M.F
C8H3NO5
M. Wt
193.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrophthalic anhydride

CAS Number

641-70-3

Product Name

3-Nitrophthalic anhydride

IUPAC Name

4-nitro-2-benzofuran-1,3-dione

Molecular Formula

C8H3NO5

Molecular Weight

193.11 g/mol

InChI

InChI=1S/C8H3NO5/c10-7-4-2-1-3-5(9(12)13)6(4)8(11)14-7/h1-3H

InChI Key

ROFZMKDROVBLNY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC2=O

Synonyms

4-Nitro-1,3-isobenzofurandione; 3-Nitrophthalic Acid Anhydride; 4-Nitro-2-benzofuran-1,3-dione; 4-Nitroisobenzofuran-1,3-dione; NSC 27006; NSC 4134;

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC2=O

The exact mass of the compound 3-Nitrophthalic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27006. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Nitrophthalic anhydride is a highly reactive, electron-deficient aromatic building block characterized by an anhydride ring and a nitro group at the 3-position. As a specialized electrophile, it is primarily procured for its utility in nucleophilic aromatic substitution (SNAr) and condensation reactions. The strong electron-withdrawing nature of the nitro group, combined with the adjacent dicarbonyl system, highly activates the 3-position for displacement by nucleophiles such as phenoxides, amines, and halides. In industrial and laboratory settings, it serves as a critical precursor for the synthesis of high-performance polyetherimides, the chemiluminescent reagent luminol, and active pharmaceutical ingredients like pomalidomide [1]. Its procurement value lies in its pre-dehydrated state and specific isomeric substitution, which dictate downstream polymer architecture and reaction efficiency [2].

Substituting 3-nitrophthalic anhydride with its isomer, 4-nitrophthalic anhydride, or its hydrated form, 3-nitrophthalic acid, fundamentally alters reaction kinetics and product identity. The 3-nitro position experiences a stronger inductive effect from the adjacent anhydride moiety than the 4-nitro position, significantly lowering the activation energy required for nucleophilic displacement [1]. Using 4-nitrophthalic anhydride in chemiluminescent syntheses yields isoluminol, which exhibits a markedly lower quantum yield than luminol[2]. Furthermore, attempting to substitute the anhydride with 3-nitrophthalic acid necessitates harsh in-situ dehydration steps—typically requiring acetic anhydride reflux—which generates acidic waste, complicates purification, and reduces overall yield in continuous-flow reactor systems [3].

Enhanced Reactivity in Nucleophilic Aromatic Substitution

The proximity of the nitro group to the dicarboxyl anhydride moiety in 3-nitrophthalic anhydride creates a strong inductive effect, making it significantly more reactive toward nucleophilic attack than its 4-nitro isomer. In fluorodenitration reactions using potassium fluoride, 3-nitrophthalic anhydride achieves complete conversion at 180–190 °C within 30–60 minutes. In contrast, 4-nitrophthalic anhydride requires higher temperatures (190–195 °C) and longer reaction times (~75 minutes) due to the weaker inductive activation at the 4-position [1].

Evidence DimensionReaction conditions for fluorodenitration
Target Compound Data180–190 °C, 30–60 minutes
Comparator Or Baseline4-Nitrophthalic anhydride (190–195 °C, ~75 minutes)
Quantified Difference10–15 °C lower temperature and 20–60% reduction in reaction time
ConditionsSolvent-free heating with potassium fluoride

Faster reaction kinetics and lower thermal requirements improve energy efficiency and throughput for manufacturers synthesizing halogenated phthalic derivatives.

Isomer-Specific Yield of High-Quantum-Yield Chemiluminescent Agents

3-Nitrophthalic anhydride is the obligate precursor for the synthesis of luminol (3-aminophthalhydrazide), a benchmark chemiluminescent reagent. Condensation with hydrazine followed by reduction yields luminol, which exhibits an aqueous chemiluminescence quantum yield of approximately 1.23%. Substituting the starting material with 4-nitrophthalic anhydride produces isoluminol, which has a markedly lower chemiluminescence quantum yield due to the poorer electron-donating nature of the isomer's aromatic ring substituent during the oxidation reaction[1].

Evidence DimensionDownstream chemiluminescence quantum yield
Target Compound DataYields luminol (~1.23% quantum yield)
Comparator Or Baseline4-Nitrophthalic anhydride (Yields isoluminol, markedly lower quantum yield)
Quantified DifferenceSignificant reduction in photon emission efficiency
ConditionsHydrazinolysis followed by reduction and oxidative triggering

Procurement of the exact 3-nitro isomer is non-negotiable for diagnostic and forensic applications where maximum luminescent signal sensitivity is required.

Elimination of Dehydration Steps in Continuous-Flow Synthesis

Procuring pre-formed 3-nitrophthalic anhydride rather than 3-nitrophthalic acid significantly streamlines industrial synthesis, such as the production of the active pharmaceutical ingredient pomalidomide. Using the acid requires a harsh dehydration step with acetic anhydride at elevated temperatures, generating acidic waste and complicating continuous processing. By starting directly with 3-nitrophthalic anhydride, manufacturers can perform one-step nucleophilic addition with 3-amino-2,6-piperidinedione in a microchannel reactor, improving reaction selectivity, ensuring stable intermediate quality, and enabling continuous production lines [1].

Evidence DimensionSynthetic route complexity and waste generation
Target Compound DataDirect nucleophilic addition in microchannel reactors
Comparator Or Baseline3-Nitrophthalic acid (Requires prior dehydration with acetic anhydride)
Quantified DifferenceElimination of 1 synthetic step and associated acidic waste
ConditionsAPI synthesis (e.g., pomalidomide) via continuous-flow microchannel reactors

Starting with the anhydride form reduces solvent costs, eliminates a hazardous dehydration step, and enables scalable, continuous-flow manufacturing.

Luminol and Diagnostic Reagent Manufacturing

3-Nitrophthalic anhydride is the definitive starting material for synthesizing high-purity luminol used in forensic blood detection kits, ELISA assays, and cellular reactive oxygen species monitoring, where the 3-isomer is strictly required for high quantum yield [1].

High-Performance Polyetherimide (PEI) Synthesis

Used as a monomeric precursor to form dinitrobisimides via reaction with aromatic diamines. The highly activated 3-nitro group undergoes efficient nucleophilic displacement by bisphenol salts, creating asymmetric ether linkages that enhance the solubility and processability of the resulting polyimides [2].

Continuous-Flow Pharmaceutical Synthesis

Procured as a stable, pre-dehydrated building block for the synthesis of APIs such as pomalidomide. Its use in microchannel reactors allows for direct nucleophilic addition, bypassing the acidic waste and intermittent batch processing associated with using 3-nitrophthalic acid [3].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

641-70-3

Wikipedia

3-Nitrophthalic anhydride

General Manufacturing Information

1,3-Isobenzofurandione, 4-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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